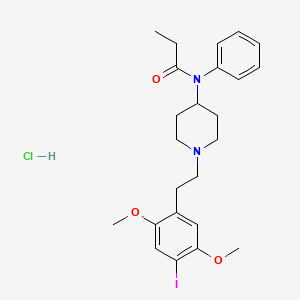
2',5'-Dimethoxy 4'-iodo fentanyl HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2C-I) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids . It is a synthetic opioid that has been regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2C-I) Fentanyl (hydrochloride) involves several steps, starting with the preparation of the precursor chemicals. The main precursors used in the synthesis of fentanyl and its analogs include N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) . The synthesis process typically involves alkylation, reductive amination, and other chemical reactions .
Industrial Production Methods
Industrial production of N-(2C-I) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions and the use of high-purity reagents to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2C-I) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(2C-I) Fentanyl (hydrochloride) can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2C-I) Fentanyl (hydrochloride) has several scientific research applications, including:
Wirkmechanismus
N-(2C-I) Fentanyl (hydrochloride) exerts its effects by binding to the μ-opioid receptors in the central nervous system . This binding leads to the activation of the opioid receptors, resulting in analgesia, sedation, and euphoria . The compound’s high potency and rapid onset of action make it a valuable tool for studying opioid receptor interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2C-I) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:
- N-(2C-N) Fentanyl (hydrochloride)
- N-(2C-T-2) Fentanyl (hydrochloride)
- N-(2C-B-FLY) Fentanyl (hydrochloride)
Uniqueness
What sets N-(2C-I) Fentanyl (hydrochloride) apart from other similar compounds is the presence of the 2’,5’-dimethoxy 4’-iodo group on the phenethylamine structure . This unique structural feature contributes to its distinct pharmacological properties and makes it a valuable compound for research and forensic applications .
Eigenschaften
Molekularformel |
C24H32ClIN2O3 |
|---|---|
Molekulargewicht |
558.9 g/mol |
IUPAC-Name |
N-[1-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C24H31IN2O3.ClH/c1-4-24(28)27(19-8-6-5-7-9-19)20-11-14-26(15-12-20)13-10-18-16-23(30-3)21(25)17-22(18)29-2;/h5-9,16-17,20H,4,10-15H2,1-3H3;1H |
InChI-Schlüssel |
OWIYNOYLQSTRQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)I)OC)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B10819049.png)


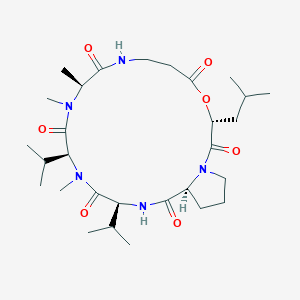
![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)
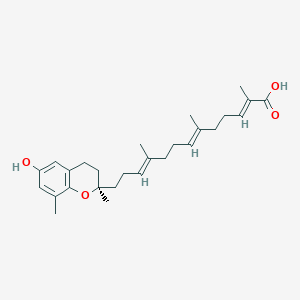
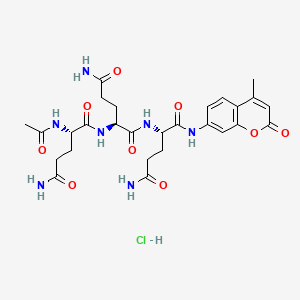
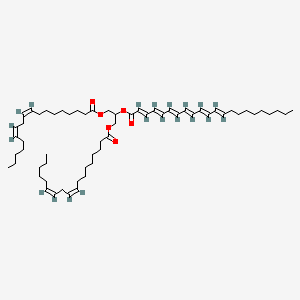
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)


